molecular formula C7H8O2S B14483489 3-Methoxy-2-methyl-4H-pyran-4-thione CAS No. 65923-43-5

3-Methoxy-2-methyl-4H-pyran-4-thione

Cat. No.: B14483489
CAS No.: 65923-43-5
M. Wt: 156.20 g/mol
InChI Key: CYLWUXIXRTZDHM-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4H-pyran-4-thione is a heterocyclic compound that belongs to the class of pyran derivatives It is characterized by the presence of a sulfur atom in the pyran ring, which distinguishes it from its oxygen-containing analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-methyl-4H-pyran-4-thione can be synthesized through several methods. One common approach involves the reaction of formamide with methanol in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-4H-pyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methyl-4H-pyran-4-one: An oxygen analog with similar structural features but different chemical properties.

    3-Hydroxy-2-methyl-4H-pyran-4-one:

    4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-:

Uniqueness

3-Methoxy-2-methyl-4H-pyran-4-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing counterparts .

Properties

CAS No.

65923-43-5

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

3-methoxy-2-methylpyran-4-thione

InChI

InChI=1S/C7H8O2S/c1-5-7(8-2)6(10)3-4-9-5/h3-4H,1-2H3

InChI Key

CYLWUXIXRTZDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)C=CO1)OC

Origin of Product

United States

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